molecular formula C19H14BrNO2 B12440165 C19H14BrNO2

C19H14BrNO2

Cat. No.: B12440165
M. Wt: 368.2 g/mol
InChI Key: VHNWYAOIBBMQHU-UHFFFAOYSA-N
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Description

This compound is a brominated derivative of benzamide, featuring a bromine atom attached to a phenyl ring, which is further connected to a phenoxy group and an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Bromophenyl)-2-phenoxybenzamide typically involves the reaction of 3-bromoaniline with 2-phenoxybenzoyl chloride in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for N-(3-Bromophenyl)-2-phenoxybenzamide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-Bromophenyl)-2-phenoxybenzamide: undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Reduction Reactions: The amide group can be reduced to an amine.

    Oxidation Reactions: The phenoxy group can undergo oxidation to form quinones.

Common Reagents and Conditions

    Substitution: Reagents like or in polar aprotic solvents.

    Reduction: Reagents such as or .

    Oxidation: Reagents like or .

Major Products Formed

    Substitution: Formation of various substituted derivatives.

    Reduction: Formation of .

    Oxidation: Formation of quinone derivatives.

Scientific Research Applications

N-(3-Bromophenyl)-2-phenoxybenzamide: has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of N-(3-Bromophenyl)-2-phenoxybenzamide involves its interaction with specific molecular targets. The bromine atom and the phenoxy group play crucial roles in binding to active sites of enzymes or receptors, thereby modulating their activity. The amide group facilitates hydrogen bonding, enhancing the compound’s affinity for its targets .

Comparison with Similar Compounds

Properties

Molecular Formula

C19H14BrNO2

Molecular Weight

368.2 g/mol

IUPAC Name

6-bromo-2-[2-(3-methylphenyl)ethenyl]quinoline-4-carboxylic acid

InChI

InChI=1S/C19H14BrNO2/c1-12-3-2-4-13(9-12)5-7-15-11-17(19(22)23)16-10-14(20)6-8-18(16)21-15/h2-11H,1H3,(H,22,23)

InChI Key

VHNWYAOIBBMQHU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C=CC2=CC(=C3C=C(C=CC3=N2)Br)C(=O)O

Origin of Product

United States

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